molecular formula C18H17NO5 B5550985 DIMETHYL 5-[(2-PHENYLACETYL)AMINO]ISOPHTHALATE

DIMETHYL 5-[(2-PHENYLACETYL)AMINO]ISOPHTHALATE

Cat. No.: B5550985
M. Wt: 327.3 g/mol
InChI Key: VBOAAKYHZPYFAK-UHFFFAOYSA-N
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Description

DIMETHYL 5-[(2-PHENYLACETYL)AMINO]ISOPHTHALATE: is a synthetic organic compound with the molecular formula C18H17NO5 It is a derivative of isophthalic acid and features a phenylacetyl group attached to the amino group on the isophthalate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-[(2-PHENYLACETYL)AMINO]ISOPHTHALATE typically involves the following steps:

    Starting Materials: The synthesis begins with isophthalic acid and phenylacetic acid as the primary starting materials.

    Esterification: Isophthalic acid is first esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form dimethyl isophthalate.

    Amidation: The dimethyl isophthalate is then reacted with phenylacetyl chloride in the presence of a base, such as triethylamine, to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-[(2-PHENYLACETYL)AMINO]ISOPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

DIMETHYL 5-[(2-PHENYLACETYL)AMINO]ISOPHTHALATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of DIMETHYL 5-[(2-PHENYLACETYL)AMINO]ISOPHTHALATE involves its interaction with specific molecular targets. The phenylacetyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ester and amide functional groups can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-aminoisophthalate
  • Dimethyl 5-nitroisophthalate
  • Dimethyl 5-hydroxyisophthalate

Uniqueness

DIMETHYL 5-[(2-PHENYLACETYL)AMINO]ISOPHTHALATE is unique due to the presence of the phenylacetyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

dimethyl 5-[(2-phenylacetyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-23-17(21)13-9-14(18(22)24-2)11-15(10-13)19-16(20)8-12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOAAKYHZPYFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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